1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiazole moiety with a pyrrol-2-one ring, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the pyrrol-2-one ring: This step involves the condensation of the benzothiazole derivative with a β-keto ester or a similar compound under acidic or basic conditions.
Functionalization: Introduction of hydroxyl and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.
Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes or disrupt cellular pathways that are crucial for cell survival. The compound’s ability to induce mitochondrial dysfunction and promote apoptosis in cancer cells has been documented .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzothiazol-2-yl)-4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include other benzothiazole derivatives and pyrrol-2-one compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2O5S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18N2O5S/c1-32-18-13-15(11-12-17(18)28)21-20(22(29)14-7-3-2-4-8-14)23(30)24(31)27(21)25-26-16-9-5-6-10-19(16)33-25/h2-13,21,28-29H,1H3/b22-20- |
InChI Key |
ZSYLYNPBDQLQHP-XDOYNYLZSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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